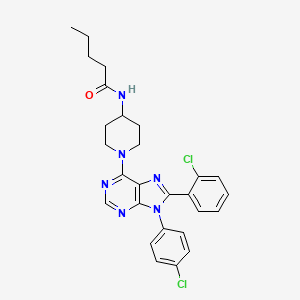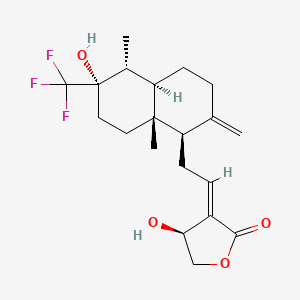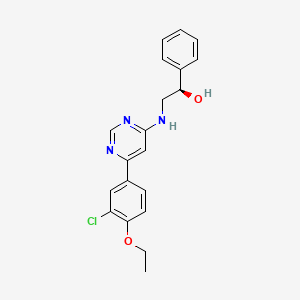
Epoxysuccinate derivative 9
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Epoxysuccinate derivative 9 is a compound derived from epoxysuccinic acid, which is known for its applications in various biochemical and industrial processes. This compound is particularly significant due to its unique chemical structure and reactivity, making it a valuable tool in scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
Epoxysuccinate derivative 9 can be synthesized through several methods. One common approach involves the reaction of succinic acid with an epoxidizing agent under controlled conditions. The reaction typically requires a catalyst and specific temperature and pressure settings to ensure the formation of the desired epoxide ring .
Industrial Production Methods
In industrial settings, the production of epoxysuccinate derivatives often involves large-scale chemical reactors where succinic acid is treated with epoxidizing agents in the presence of catalysts. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time .
Chemical Reactions Analysis
Types of Reactions
Epoxysuccinate derivative 9 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the epoxide ring into other functional groups.
Substitution: The epoxide ring can be opened through nucleophilic substitution reactions, leading to the formation of different derivatives
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and alcohols are used to open the epoxide ring
Major Products Formed
The major products formed from these reactions include various derivatives of epoxysuccinate, such as diols, amino alcohols, and other functionalized compounds .
Scientific Research Applications
Epoxysuccinate derivative 9 has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing complex molecules and studying reaction mechanisms.
Biology: The compound is used to study enzyme interactions and metabolic pathways.
Industry: Epoxysuccinate derivatives are used in the production of polymers, resins, and other industrial chemicals
Mechanism of Action
The mechanism of action of epoxysuccinate derivative 9 involves its interaction with specific molecular targets. For example, it can act as an inhibitor of certain enzymes by binding to their active sites and preventing substrate access. The compound’s epoxide ring is particularly reactive, allowing it to form covalent bonds with nucleophilic residues in proteins, thereby modulating their activity .
Comparison with Similar Compounds
Similar Compounds
Trans-2,3-epoxysuccinic acid: A closely related compound with similar reactivity and applications
Epoxysuccinate derivatives: Various derivatives with different functional groups that exhibit similar chemical behavior.
Uniqueness
Epoxysuccinate derivative 9 is unique due to its specific structural features, which confer distinct reactivity and binding properties. This makes it particularly useful in applications where precise control over chemical reactions and interactions is required .
Conclusion
This compound is a versatile compound with significant applications in scientific research and industry. Its unique chemical properties and reactivity make it a valuable tool for studying biochemical processes and developing new materials and drugs.
Properties
Molecular Formula |
C19H16FN5O5S |
|---|---|
Molecular Weight |
445.4 g/mol |
IUPAC Name |
(2R,3R)-3-[[(2S)-1-[[4-(4-fluorophenyl)-1,3-thiazol-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]carbamoyl]oxirane-2-carboxylic acid |
InChI |
InChI=1S/C19H16FN5O5S/c20-10-3-1-9(2-4-10)13-7-31-19(24-13)25-16(26)12(5-11-6-21-8-22-11)23-17(27)14-15(30-14)18(28)29/h1-4,6-8,12,14-15H,5H2,(H,21,22)(H,23,27)(H,28,29)(H,24,25,26)/t12-,14+,15+/m0/s1 |
InChI Key |
LWEKDSQGUMPMSP-NWANDNLSSA-N |
Isomeric SMILES |
C1=CC(=CC=C1C2=CSC(=N2)NC(=O)[C@H](CC3=CN=CN3)NC(=O)[C@H]4[C@@H](O4)C(=O)O)F |
Canonical SMILES |
C1=CC(=CC=C1C2=CSC(=N2)NC(=O)C(CC3=CN=CN3)NC(=O)C4C(O4)C(=O)O)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![N-benzyl-N-[3,4-dioxo-1-phenyl-4-(pyridin-2-ylmethylamino)butan-2-yl]-5-oxopyrrolidine-2-carboxamide](/img/structure/B10833339.png)


![2-(4-bromophenyl)-N-[(4-fluorophenyl)-(2-fluoropyridin-4-yl)methyl]-4-morpholin-4-ylcyclohexane-1-carboxamide](/img/structure/B10833352.png)
![[4-[2-(3,4-Dichlorophenyl)-5-methylpyrazol-3-yl]piperidin-1-yl]-[2-(2,4-difluorophenyl)-4-(dimethylamino)-4-methylcyclopentyl]methanone](/img/structure/B10833364.png)

![N-[3-(3-Phenylisoxazol-5-Yl)propanoyl]-L-Alpha-Glutamyl-L-Alpha-Glutamyl-Amide](/img/structure/B10833372.png)



